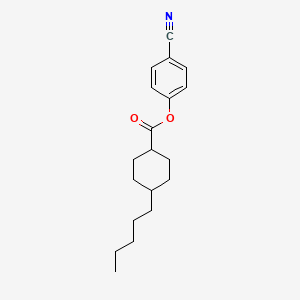

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

Description

BenchChem offers high-quality 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyanophenyl) 4-pentylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNQQLWJXYJSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886172, DTXSID40933282 | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62439-35-4, 148020-35-3 | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062439354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl trans-4-pentylcyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

CAS Number: 62439-35-4

This technical guide provides a comprehensive overview of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a key component in advanced liquid crystal displays (LCDs) and other optoelectronic applications. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis, properties, and applications of this versatile molecule.

Introduction: The Significance of a Calamitic Mesogen

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal that has garnered significant attention for its valuable contributions to the formulation of nematic liquid crystal mixtures. Its molecular structure, characterized by a rigid core composed of a cyclohexanecarboxylate and a cyanophenyl group, coupled with a flexible pentyl chain, imparts a unique combination of properties essential for high-performance display technologies. The "trans" configuration of the pentyl group and the carboxylate on the cyclohexane ring is a critical structural feature that influences its physical and chemical characteristics[1].

The presence of the cyano group (-CN) introduces a strong dipole moment, which is fundamental to the electro-optical response of liquid crystal materials. This high polarity leads to strong dipole-dipole interactions between molecules, promoting the parallel alignment necessary for the nematic phase[2]. The interplay between the rigid core and the flexible alkyl tail allows the material to maintain its liquid crystalline state over a broad and useful temperature range, a crucial attribute for devices operating in diverse environments[2].

This guide will delve into the synthesis of this compound, its detailed physicochemical properties, its pivotal role in liquid crystal technology, and the necessary safety protocols for its handling.

Physicochemical Properties

The unique molecular architecture of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate dictates its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 62439-35-4 | [3] |

| Molecular Formula | C₁₉H₂₅NO₂ | [3] |

| Molecular Weight | 299.41 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not explicitly found, but the precursor, trans-4-pentylcyclohexanecarboxylic acid, has a melting point of 54.0 to 57.0 °C. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile. Limited solubility in water is anticipated due to the hydrophobic pentyl chain. | [1][4] |

Synthesis and Experimental Protocols

The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved through a two-step process: the synthesis of the precursor, trans-4-pentylcyclohexanecarboxylic acid, followed by its esterification with 4-cyanophenol.

Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

The precursor, trans-4-pentylcyclohexanecarboxylic acid, can be synthesized via the catalytic hydrogenation of 4-pentylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring. The "trans" isomer is often favored under specific reaction conditions.

Experimental Protocol:

-

Hydrogenation: In a high-pressure autoclave, dissolve 4-pentylbenzoic acid in a suitable solvent such as acetic acid.

-

Add a ruthenium-on-carbon (Ru/C) catalyst.

-

Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat to a specified temperature (e.g., 100 °C)[5].

-

Maintain the reaction under stirring for a sufficient duration (e.g., 20 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[6].

-

After cooling and depressurization, filter the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of cis and trans isomers, can be purified by recrystallization to isolate the desired trans isomer. The trans isomer generally exhibits better crystallinity than the cis form[6].

Esterification with 4-Cyanophenol

The final step is the esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol. A common and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid, 4-cyanophenol, and a catalytic amount of DMAP in an aprotic solvent like dichloromethane[4].

-

Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of EDCI or DCC in dichloromethane dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until completion. The progress can be monitored by TLC.

-

Workup:

-

If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate successively with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Caption: Synthesis workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Applications in Liquid Crystal Displays (LCDs)

The primary application of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate lies in its role as a component in nematic liquid crystal mixtures for displays. Its specific molecular structure contributes to several key performance characteristics of the final liquid crystal formulation.

-

Broad Nematic Range: When blended with other liquid crystal compounds, it helps to create a eutectic mixture that exhibits a stable nematic phase over a wide temperature range. This is crucial for the reliable operation of displays in various ambient conditions, from cold to hot environments[2].

-

Electro-Optical Performance: The strong dipole moment from the cyano group is essential for the electro-optical switching behavior of the liquid crystal. When an electric field is applied, the molecules align themselves, altering the passage of light and enabling the creation of images on the display[2].

-

High-Resolution Displays: In high-resolution displays with smaller and more densely packed pixels, precise control over the liquid crystal alignment is paramount. Mixtures containing cyanophenyl-based compounds like the one discussed here offer stable nematic behavior and predictable alignment, which contributes to sharper images and improved pixel fidelity[2].

The rod-like shape of the molecule is fundamental to the formation of the long-range orientational order characteristic of the nematic phase. This molecular alignment can be either perpendicular (homeotropic) or parallel (planar) to a confining surface, a property that is harnessed in the design of various LCD modes[7].

Caption: Structure-Property-Application relationship for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate was not found, information from related cyanophenyl and cyclohexanecarboxylate compounds suggests that standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a testament to the elegant molecular engineering that underpins modern liquid crystal technology. Its carefully designed structure, featuring a harmonious balance of rigidity and flexibility, along with a strong dipole moment, makes it an indispensable component in the formulation of high-performance liquid crystal mixtures. This guide has provided a detailed overview of its synthesis, physicochemical properties, and its critical role in enabling the vibrant and high-resolution displays that are ubiquitous in our daily lives. As the demand for advanced display technologies continues to grow, the importance of understanding and utilizing such sophisticated materials will only increase.

References

-

Hassner, A., & Alexanian, V. (n.d.). Esterification of Carboxylic Acids with Alcohols and Thiols. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular representation of the 4-Cyano-4'-pentylbiphenyl (5CB) and its corresponding molecular director u. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Retrieved from [Link]

-

MDPI. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Molecules, 28(17), 6428. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(5), 2210-2223. Retrieved from [Link]

-

PubChem. (n.d.). p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. Retrieved from [Link]

-

White Rose Research Online. (2019). Analysing the Photo-Physical Properties of Liquid Crystals. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). (+-)-1-[(p-Cyanophenyl)methylene]-4-[4'-(phenylethynyl)phenyl]cyclohexane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectral Analysis S Fig 1. Retrieved from [Link]

Sources

- 1. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]

- 2. dakenchem.com [dakenchem.com]

- 3. CAS 38289-27-9 | Trans-4-propylcyclohexanecarboxylic acid - Synblock [synblock.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, a liquid crystal molecule of significant interest in materials science. We will delve into its molecular structure, synthesis, physicochemical properties, and the underlying principles that govern its liquid crystalline behavior. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of liquid crystal technology, organic synthesis, and materials science.

Introduction: The Significance of Molecular Design in Liquid Crystals

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The constituent molecules in a liquid crystal phase are typically elongated and possess a degree of orientational order, which gives rise to their anisotropic properties. This anisotropy is the foundation of their application in a wide range of technologies, most notably in liquid crystal displays (LCDs).[2]

The molecular structure of a liquid crystal is paramount in determining its physical and electro-optical properties. Key structural features, such as the rigid core, flexible terminal groups, and the presence of polar substituents, all play a critical role in defining the temperature range of the liquid crystal phase, its viscosity, birefringence, and dielectric anisotropy. 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a classic example of a calamitic (rod-shaped) liquid crystal, where each structural component has been carefully chosen to optimize its performance.

Molecular Structure and its Influence on Properties

The molecular structure of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate (CAS No. 62439-35-4) is comprised of three key moieties: a cyanophenyl group, a central trans-cyclohexanecarboxylate core, and a pentyl tail.[3]

| Property | Value | Source |

| Molecular Formula | C19H25NO2 | [3] |

| Molecular Weight | 299.41 g/mol | [3] |

| CAS Number | 62439-35-4 | [3] |

The Cyanophenyl Group: Inducing the Nematic Phase

The terminal cyano (-C≡N) group is a strongly polar substituent that plays a crucial role in promoting the formation of the nematic liquid crystal phase.[4] The large dipole moment of the cyano group leads to strong intermolecular interactions, which favor the parallel alignment of the molecules, a hallmark of the nematic phase.[1] This strong dipole also contributes to a positive dielectric anisotropy, which is essential for the operation of twisted nematic (TN) and other field-effect LCDs.

The trans-Cyclohexanecarboxylate Core: Rigidity and Linearity

The central cyclohexanecarboxylate ring provides the necessary rigidity and linearity to the molecule. The trans configuration of the 1,4-disubstituted cyclohexane ring is critical.[5][6] This stereochemistry ensures that the pentyl chain and the cyanophenyl ester group are positioned on opposite sides of the ring, resulting in a more linear and elongated molecular shape. This linearity is a key factor in the formation of stable liquid crystal phases.[7] The cis-isomer, in contrast, has a bent shape that disrupts the long-range orientational order required for liquid crystallinity.

The Pentyl Tail: Modulating Physical Properties

The flexible pentyl (-C5H11) chain at the terminus of the molecule influences several key physical properties, including the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). The length of the alkyl chain affects the balance between the intermolecular forces that promote crystalline order and the thermal energy that favors the liquid state. The pentyl group in this molecule is an optimal length to provide a useful nematic range at or near room temperature.

Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

The synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is a multi-step process that requires careful control of stereochemistry to ensure the formation of the desired trans-isomer. The overall synthetic strategy involves the preparation of trans-4-pentylcyclohexanecarboxylic acid, followed by its esterification with 4-cyanophenol.

Caption: Synthetic workflow for 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Experimental Protocol: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

The synthesis of the key intermediate, trans-4-pentylcyclohexanecarboxylic acid, is a critical step where the desired stereochemistry is established. While several methods exist, a common approach involves the reduction of a suitable aromatic precursor followed by separation of the cis and trans isomers.

Materials:

-

p-Pentylbenzoic acid

-

Hydrogen gas

-

Ruthenium on carbon (Ru/C) catalyst

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Suitable organic solvent (e.g., ethanol, water)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Hydrogenation: In a high-pressure reactor, dissolve p-pentylbenzoic acid in a suitable solvent (e.g., aqueous NaOH). Add the Ru/C catalyst.

-

Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by the uptake of hydrogen.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Isomer Separation and Purification: The resulting mixture of cis- and trans-4-pentylcyclohexanecarboxylic acid can be separated by fractional crystallization. The trans-isomer is generally less soluble and will precipitate out of solution upon cooling.

-

The crude product is then recrystallized from a suitable solvent to yield pure trans-4-pentylcyclohexanecarboxylic acid.

Experimental Protocol: Esterification with 4-Cyanophenol

The final step is the esterification of the carboxylic acid with 4-cyanophenol. A common and efficient method is to first convert the carboxylic acid to its more reactive acid chloride derivative.

Materials:

-

trans-4-Pentylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl2) or oxalyl chloride

-

4-Cyanophenol

-

Pyridine or another suitable base

-

Anhydrous dichloromethane or other aprotic solvent

Procedure:

-

Formation of the Acid Chloride: In a round-bottom flask under an inert atmosphere, react trans-4-pentylcyclohexanecarboxylic acid with an excess of thionyl chloride. The reaction is typically heated to reflux to ensure complete conversion.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Esterification: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A solution of 4-cyanophenol and a base (e.g., pyridine) in the same solvent is added dropwise to the cooled acid chloride solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.[8]

Physicochemical Properties and Characterization

The purity and identity of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate are confirmed through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the cyanophenyl group, the protons of the cyclohexane ring, and the protons of the pentyl chain. The chemical shifts and coupling constants of the cyclohexane protons would be indicative of the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbon atoms in the cyano group, the aromatic ring, the ester carbonyl group, the cyclohexane ring, and the pentyl chain.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester group (around 1735 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

Liquid Crystalline Properties

The liquid crystalline behavior of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is characterized by its phase transition temperatures. These are typically determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Based on data for similar compounds, a nematic phase is expected.[1][11] The presence of a nematic phase is typically confirmed by the observation of characteristic textures, such as Schlieren or marbled textures, under a polarizing microscope.[1]

The clearing point, or the nematic-to-isotropic transition temperature (TN-I), is a critical parameter for device applications. For many cyanophenyl-based liquid crystals, this temperature is in a range that is practical for electronic displays.

Structure-Property Relationships: A Deeper Dive

The molecular architecture of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is a prime example of how subtle changes in structure can have a profound impact on the macroscopic properties of a material.

Sources

- 1. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 2. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 7. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]

- 8. iajpr.com [iajpr.com]

- 9. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- | C17H21NO2 | CID 112842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate | C23H25NO2 | CID 15044673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

Introduction

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is designed to exhibit mesophases upon heating. The cyanophenyl group provides a strong dipole moment, which is crucial for the electro-optical applications of liquid crystals, while the trans-cyclohexyl ring and the pentyl chain contribute to the molecule's linearity and influence its packing behavior and, consequently, its mesophase stability and temperature range. This guide will delve into the essential physical properties of this compound and provide the experimental protocols necessary for their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to confirm its structure and identity.

Chemical Structure:

Caption: Chemical structure of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 62439-35-4 | [1] |

| Molecular Formula | C₁₉H₂₅NO₂ | [1] |

| Molecular Weight | 299.41 g/mol | [1] |

| Synonyms | p-cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |

Expected Physical and Mesomorphic Properties

The physical properties of a liquid crystal are paramount to its potential applications. For 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, the following properties are of key interest.

Thermal Properties and Phase Transitions

Thermotropic liquid crystals exhibit different phases as a function of temperature. The transition between these phases is a critical characteristic.

Expected Phase Transitions:

-

Melting Point (Crystal to Nematic/Smectic): The temperature at which the solid crystalline lattice breaks down into a more fluid, but still ordered, liquid crystalline phase.

-

Clearing Point (Nematic to Isotropic): The temperature at which the liquid crystal loses its long-range orientational order and becomes an isotropic liquid. This is a key parameter for defining the operational temperature range of a liquid crystal device.

Data Table (Hypothetical - To be determined experimentally):

| Property | Value (°C) |

| Melting Point | Tm |

| Nematic-Isotropic Transition (Clearing Point) | TNI |

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.

Expected Spectroscopic Signatures:

-

¹H NMR: Resonances corresponding to the protons on the phenyl ring, the cyclohexyl ring, the pentyl chain, and the protons adjacent to the ester group.

-

¹³C NMR: Signals for the carbon atoms in the distinct chemical environments of the molecule, including the cyano group, the carbonyl group of the ester, the aromatic rings, and the aliphatic chains.

-

FT-IR: Characteristic vibrational bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, C-H stretches of the aromatic and aliphatic components, and C-O stretch of the ester.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Experimental Protocols for Characterization

To obtain the physical properties outlined above, a series of standard characterization techniques must be employed.

Synthesis

A common method for the synthesis of such esters is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent and a catalyst.

Reaction Scheme:

Caption: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Step-by-Step Protocol:

-

Dissolution: Dissolve trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol in an anhydrous solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Data Interpretation:

-

An endothermic peak on the heating curve will indicate the melting point.

-

A smaller endothermic peak will correspond to the nematic-isotropic transition.

-

The corresponding exothermic peaks should appear on the cooling curve.

Mesophase Identification: Polarized Optical Microscopy (POM)

POM is used to visually identify the type of liquid crystal phase by observing the characteristic textures.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarized microscope.

-

Observation: Heat the sample and observe the changes in texture as it passes through its phase transitions.

-

Texture Identification:

-

Nematic Phase: Will typically exhibit a Schlieren texture with characteristic "brushes" or a marbled texture.

-

Smectic Phases: Will show different textures, such as focal conic fan or mosaic textures.

-

-

Cooling: Observe the textures upon cooling to confirm the reversibility of the transitions.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer.

-

Analysis: Integrate the peaks in the ¹H NMR to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

While specific experimental data for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is not currently widespread in scientific literature, its molecular structure strongly suggests it will exhibit thermotropic liquid crystalline behavior. The experimental protocols detailed in this guide provide a robust framework for the complete physical and chemical characterization of this compound. The determination of its phase transition temperatures, spectroscopic profile, and other physical properties is crucial for evaluating its potential in advanced applications, particularly in the field of liquid crystal displays and other electro-optical devices.

References

Sources

An In-Depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

This guide provides a comprehensive technical overview of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a key component in the formulation of nematic liquid crystal mixtures. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nomenclature, physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights and detailed methodologies.

Nomenclature and Synonyms

Accurate identification of chemical compounds is paramount in scientific research. 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is known by several synonyms and identifiers across various chemical databases and commercial suppliers. The trans-configuration of the pentyl group on the cyclohexane ring is a critical structural feature for its liquid crystalline properties.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-cyanophenyl trans-4-pentylcyclohexane-1-carboxylate | N/A |

| CAS Number | 62439-35-4 | [1] |

| Molecular Formula | C19H25NO2 | [1] |

| Molecular Weight | 299.41 g/mol | [1] |

| Synonym | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | [1] |

| Synonym | p-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |

| Synonym | 4-Cyanophenyl 4-trans-pentylcyclohexanecarboxylate | [1] |

| InChI Key | JRNQQLWJXYJSRU-JCNLHEQBNA-N | [1] |

Physicochemical Properties and Their Significance

The utility of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in liquid crystal displays (LCDs) is a direct consequence of its unique physicochemical properties. These properties arise from its molecular structure, which combines a rigid core with a flexible alkyl chain.

| Property | Value | Significance in Liquid Crystal Applications |

| Physical State | White crystalline solid at room temperature | The solid state at ambient temperatures ensures stability during storage and handling. |

| Melting Point | Information not available in search results | The transition from a crystalline solid to a liquid crystal phase (nematic) is a key characteristic. |

| Boiling Point | Information not available in search results | High thermal stability is crucial for the operational range of LCDs. |

| Solubility | Soluble in organic solvents | Facilitates purification by recrystallization and formulation of liquid crystal mixtures. |

The rod-like shape of the molecule, a result of the para-substituted phenyl and cyclohexane rings, is essential for the formation of the nematic liquid crystal phase. In this phase, the molecules exhibit long-range orientational order but no positional order, allowing them to align with an applied electric field. The cyano group (-C≡N) introduces a strong dipole moment, leading to a large positive dielectric anisotropy. This anisotropy is the driving force for the reorientation of the liquid crystal molecules in an electric field, which is the fundamental principle behind the operation of twisted nematic (TN) and other types of LCDs. The trans-4-pentylcyclohexyl group provides a balance of rigidity and flexibility, contributing to a stable nematic phase over a practical temperature range.

Applications in Nematic Liquid Crystal Mixtures

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a principal component in many nematic liquid crystal mixtures designed for electro-optical applications. Its primary role is to contribute to the positive dielectric anisotropy and to help define the mesophase temperature range of the final mixture.

The performance of a liquid crystal display is critically dependent on the properties of the liquid crystal mixture. By carefully blending different cyanophenyl-based compounds and other liquid crystal mesogens, manufacturers can fine-tune the following properties:

-

Operating Voltage: The strong dipole moment of the cyano group helps to lower the threshold voltage required to switch the display.

-

Response Time: The viscosity of the mixture, influenced by the molecular structure of its components, affects the speed at which the display can switch between states.

-

Temperature Range: The inclusion of compounds like 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate with specific melting and clearing points helps to achieve a broad operating temperature range for the display.

-

Contrast Ratio: The degree of alignment of the liquid crystal molecules in the "on" and "off" states, which is influenced by the molecular properties of the mixture components, determines the display's contrast.

Mechanism of Action in Liquid Crystal Displays

The functionality of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in an LCD is rooted in the principles of electro-optics and the unique properties of the nematic liquid crystal phase.

Caption: Mechanism of a Twisted Nematic LCD.

In a typical twisted nematic LCD, the inner surfaces of the glass substrates are treated with a polymer alignment layer that orients the liquid crystal molecules in a specific direction. The alignment layers on the two substrates are oriented at 90 degrees to each other, forcing the liquid crystal molecules into a helical or "twisted" structure.

-

Electric Field OFF: As polarized light passes through the liquid crystal layer, its polarization is rotated by 90 degrees, allowing it to pass through the second polarizer. The pixel appears bright.

-

Electric Field ON: When a voltage is applied across the liquid crystal layer, the positive dielectric anisotropy of molecules like 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate causes them to align with the electric field. This disrupts the twisted structure. The polarization of the light is no longer rotated, and it is blocked by the second polarizer. The pixel appears dark.

Synthesis and Purification

The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved through an esterification reaction between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol. This reaction is often catalyzed by an acid or a coupling agent.

Caption: Synthesis pathway for the target molecule.

Experimental Protocol: Esterification Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a weak base (e.g., sodium bicarbonate solution). If DCC was used, filter off the dicyclohexylurea byproduct. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate as a white crystalline solid.

Analytical Characterization

To ensure the purity and structural integrity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a suite of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound and for quality control of liquid crystal mixtures.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cyanophenyl chromophore (typically around 230-240 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 300°C.

-

Injection: Split or splitless injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

-

Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with known standards or library data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule, confirming the connectivity of the atoms and the stereochemistry.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the cyanophenyl ring.

-

Cyclohexane Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm) due to the protons on the cyclohexane ring.

-

Pentyl Chain Protons: Signals in the upfield aliphatic region (δ 0.8-1.5 ppm), including a characteristic triplet for the terminal methyl group.

Expected ¹³C NMR Spectral Features:

-

Nitrile Carbon: A signal in the downfield region (δ 115-125 ppm).

-

Carbonyl Carbon: A signal around δ 170-180 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).

-

Aliphatic Carbons: Signals in the upfield region (δ 10-45 ppm) corresponding to the carbons of the cyclohexane ring and the pentyl chain.

References

Sources

An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

This guide provides a comprehensive technical overview of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a liquid crystal material of interest to researchers, scientists, and professionals in drug development and material science. This document synthesizes critical data on its physicochemical properties, safety, handling, and applications, with a focus on providing practical, field-proven insights.

Chemical Identity and Physicochemical Properties

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a thermotropic liquid crystal, a class of materials that exhibit intermediate phases between a crystalline solid and an isotropic liquid. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is key to its liquid crystalline behavior.

| Property | Value | Source |

| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | |

| CAS Number | 62439-35-4 | |

| Molecular Formula | C19H25NO2 | |

| Molecular Weight | 299.41 g/mol | |

| Appearance | White solid (at room temperature) | Inferred |

| Boiling Point | 430.4°C at 760 mmHg | Inferred |

| Density | 1.06 g/cm³ | Inferred |

Note: Some physical properties are inferred from available data sheets for closely related compounds due to the limited specific data for this molecule.

The molecular structure features a cyanophenyl group, which imparts a strong dipole moment, and a trans-4-pentylcyclohexanecarboxylate group, providing the rigid core and flexible tail necessary for the formation of liquid crystal mesophases.

Core Application: Liquid Crystal Displays (LCDs)

The primary application of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is as a component in liquid crystal mixtures for display technologies. Its specific properties contribute to the overall performance of the display.

The operation of a twisted nematic (TN) LCD, a common application for such materials, relies on the ability of the liquid crystals to align with an applied electric field.

Caption: Simplified workflow of a twisted nematic liquid crystal display.

Material Safety and Handling

Hazard Identification

Based on analogous compounds, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is anticipated to have the following hazard classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[2]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a tri-class dry chemical fire extinguisher, carbon dioxide, or foam.[2]

-

Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon and nitrogen.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ventilate the area. Avoid breathing dust or fumes. Wear protective gloves, clothing, and eye/face protection.[2]

-

Containment and Cleanup: Contain the spill with sand or other absorbent material and place it in a sealed container for disposal as hazardous waste.[2]

Handling and Storage

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a well-ventilated, cool, and dry place. Keep the container tightly closed. Store away from oxidizing agents.[2][3]

Experimental Protocols

General Synthesis Approach

The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol. The following is a generalized protocol based on standard esterification methods for similar liquid crystals.

Caption: General workflow for the synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Extraction: Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield the pure 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Toxicological and Ecological Information

Toxicological Information:

As previously stated, specific toxicological data for this compound is largely unavailable. However, based on related cyanophenyl compounds, it should be treated as harmful if ingested, inhaled, or in contact with skin.[2] The cyano group is a point of toxicological concern, as it can potentially be metabolized to release cyanide, although the stability of the ester linkage would influence this.

Ecological Information:

There is no specific data available on the ecotoxicity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. It is prudent to prevent its release into the environment. Proper disposal is essential to avoid contamination of soil and water.

Disposal and Regulatory Information

Disposal:

Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations.[3] Do not allow it to enter drains or waterways.

Regulatory Information:

References

-

Carl ROTH. (2021). Safety Data Sheet: Cyanidin. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate: Core Properties and Applications

Introduction

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials pivotal to modern electro-optic technologies. Its molecular architecture is meticulously designed to exhibit a nematic liquid crystal phase at temperatures conducive to device applications. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and the scientific principles that underpin its utility, particularly for researchers and professionals in materials science and drug development.

Identified by its CAS Number 62439-35-4 , this molecule consists of a rigid core composed of a cyclohexane ring and a phenyl ring, a flexible pentyl alkyl chain at one end, and a strongly polar cyano (nitrile) group at the other.[1] This specific arrangement of polar and non-polar moieties is the cornerstone of its liquid crystalline behavior and its pronounced response to external electric fields, making it a valuable component in liquid crystal display (LCD) formulations.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is fundamental to appreciating its function. The trans configuration of the substituents on the cyclohexane ring is critical for maintaining the linear, rod-like shape necessary for the formation of the nematic phase.

| Identifier | Value | Source |

| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |

| Synonyms | p-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |

| CAS Number | 62439-35-4 | [1] |

| Molecular Formula | C19H25NO2 | [1] |

| Molecular Weight | 299.4 g/mol | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for the structure C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; // Cyclohexane ring C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; // Phenyl ring O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; C_pentyl1 [label=""]; C_pentyl2 [label=""]; C_pentyl3 [label=""]; C_pentyl4 [label=""]; C_pentyl5 [label=""]; C_carboxyl [label="C"]; C_cyano [label="C"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_pentyl1 [pos="-1.74,-1!"]; C_pentyl2 [pos="-2.61,-0.5!"]; C_pentyl3 [pos="-3.48,-1!"]; C_pentyl4 [pos="-4.35,-0.5!"]; C_pentyl5 [pos="-5.22,-1!"]; C_carboxyl [pos="1.8,0.5!"]; O1 [pos="2.4,1!"]; O2 [pos="2.2,-0.2!"]; C7 [pos="3.2,-0.4!"]; C8 [pos="3.8,0.2!"]; C9 [pos="4.8,0.2!"]; C10 [pos="5.4,-0.4!"]; C11 [pos="4.8,-1!"]; C12 [pos="3.8,-1!"]; C_cyano [pos="6.4,-0.4!"]; N1 [pos="7.2,-0.4!"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- C_pentyl1 -- C_pentyl2 -- C_pentyl3 -- C_pentyl4 -- C_pentyl5; C1 -- C_carboxyl; C_carboxyl -- O1 [label="="]; C_carboxyl -- O2; O2 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C10 -- C_cyano; C_cyano -- N1 [label="≡"];

// Add labels for atoms subgraph { rank=same; node [fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1_label [label="O", pos="2.4,1.3!"]; O2_label [label="O", pos="2.2,-0.5!"]; N1_label [label="N", pos="7.5,-0.4!"]; } }

Caption: 2D structure of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Physicochemical and Mesomorphic Properties

The defining characteristic of a liquid crystal is its mesophase—a state of matter intermediate between a conventional liquid and a solid crystal. For this compound, the key mesophase is the nematic phase, where the molecules have long-range orientational order but no long-range positional order. The temperatures at which transitions between phases occur are critical parameters for any application.

| Property | Value | Significance & Context |

| Melting Point (Cr-N/I) | Data not available | The transition from the crystalline solid (Cr) to the nematic (N) or isotropic (I) phase. A lower melting point is desirable for creating wide-temperature range liquid crystal mixtures. |

| Clearing Point (N-I) | Data not available | The transition from the nematic (N) to the isotropic (I) liquid phase. The temperature range between the melting and clearing points defines the operational window of the nematic phase. |

| Purity | ≥97-98% (Typical) | High purity is essential for liquid crystal applications to avoid ionic impurities that can degrade switching behavior and device lifetime. |

Synthesis and Purification

The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved via an esterification reaction . The most common and direct route is the reaction between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.

This reaction is often facilitated by a coupling agent, such as a carbodiimide (e.g., DCC or EDCI), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4] This method, known as the Steglich esterification, is favored for its mild reaction conditions and good yields.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Steglich Esterification (Illustrative)

This protocol is an illustrative example based on standard procedures for this type of reaction.[4][5][6]

-

Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) in DCM dropwise to the stirred mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Wash the filtrate sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure ester.

Core Scientific Principles: Mesogenic and Electro-Optical Behavior

The utility of this molecule in display technology stems from its anisotropic nature—its physical properties are directionally dependent.

Structural Basis for Mesomorphism

-

Rigid Core: The trans-cyclohexane and phenyl rings provide the structural rigidity required for the molecules to align along a common axis, known as the director.

-

Flexible Tail: The pentyl (C5H11) chain adds flexibility, which disrupts perfect crystalline packing and allows the material to flow while maintaining orientational order, thus enabling the liquid crystal phase over a usable temperature range.

-

Anisotropic Shape: The overall elongated, rod-like shape of the molecule is the primary driver of its ability to form the nematic phase.

Positive Dielectric Anisotropy

The key to its electro-optical switching capability is its positive dielectric anisotropy (Δε) .

-

Molecular Dipole: The terminal cyano group (-C≡N) possesses a large permanent dipole moment directed along the long axis of the molecule.

-

Anisotropy: This strong axial dipole means the molecule's permittivity parallel to the director (ε∥) is significantly greater than the permittivity perpendicular to the director (ε⊥). Therefore, the dielectric anisotropy (Δε = ε∥ - ε⊥) is large and positive.

Causality: When an external electric field is applied to a film of this liquid crystal, the molecules experience a dielectric torque. Because Δε is positive, the molecules will align their long axes (and thus their strong dipole moments) parallel to the direction of the applied electric field to minimize the free energy of the system. This field-induced reorientation is the fundamental principle behind the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs.

Caption: Alignment of positive Δε liquid crystals in an electric field.

Spectroscopic Characterization

The identity and purity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate are confirmed using standard spectroscopic techniques:

-

¹H NMR: The spectrum will show distinct regions for the aromatic protons of the cyanophenyl group, the aliphatic protons of the cyclohexane ring, and the protons of the pentyl chain, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: Will confirm the presence of all 19 carbon atoms, including the unique signals for the nitrile carbon, the carbonyl carbon of the ester, and the carbons of the two different ring systems.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch will be prominent around 2225 cm⁻¹. A strong absorption from the ester carbonyl (C=O) stretch will also be visible around 1735 cm⁻¹.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the molecule's exact mass, confirming its elemental composition.

References

-

PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. National Center for Biotechnology Information. [Link]

-

PubChem. p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF trans-4-AMINOCYCLOHEXANE-CARBOXYLIC ACIDS.

-

Organic Syntheses. Preparation of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

PubChem. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

PubChem. trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- | C17H21NO2 | CID 112842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyanophenyl trans-4-propylcyclohexane-1-carboxylate [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

The Unseen Architect: A Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

This in-depth technical guide delves into the discovery, history, and core scientific principles of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a pivotal molecule in the advancement of liquid crystal display (LCD) technology. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its synthesis, properties, and the innovative leaps it enabled.

Foreword: The Quiet Revolution in Our Palms and on Our Walls

The vibrant displays that are integral to our daily lives, from smartphones to televisions, are the result of decades of meticulous research in materials science. At the heart of this revolution lies a class of organic molecules known as liquid crystals. Among these, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, often referred to as PCH5, stands out not as a singular invention, but as a key player in the continuous refinement of display technology. Its unique molecular structure and properties addressed critical challenges in the early development of LCDs, paving the way for the stable, high-performance screens we rely on today. This guide will illuminate the scientific journey of this remarkable compound.

A Legacy of Innovation: The Discovery and History of PCH5

The story of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is intrinsically linked to the broader history of liquid crystal research, a field that transformed from a scientific curiosity into a multi-billion dollar industry.

The Dawn of a New Phase: Early Liquid Crystal Research

The journey began in the late 19th century, but it was the mid-20th century that saw the first explorations into the electro-optical applications of liquid crystals. A significant breakthrough came in the 1960s with the work of George William Gray at the University of Hull. Gray's systematic study of the relationship between molecular structure and liquid crystalline properties laid the foundational principles for the targeted design of new liquid crystal materials.[1] His seminal work on cyanobiphenyls in the early 1970s, in collaboration with the Royal Radar Establishment, led to the development of the first stable, room-temperature liquid crystals, a critical step towards practical LCDs.[1][2]

The Rise of the PCH Family: A Leap in Performance

While cyanobiphenyls were a monumental achievement, the quest for improved liquid crystal materials with lower viscosity and wider operating temperature ranges continued. This led to the development of the phenylcyclohexane (PCH) class of liquid crystals by the German company Merck in the mid-1970s.[3] By replacing one of the phenyl rings in the biphenyl structure with a cyclohexane ring, researchers were able to significantly reduce the viscosity of the material. This was a crucial advancement for improving the switching speeds of LCDs, leading to clearer and more responsive displays.

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (PCH5) emerged as a key member of this PCH family. The "trans" configuration of the pentyl group on the cyclohexane ring is crucial for maintaining the rod-like molecular shape essential for liquid crystal behavior. The terminal cyano group provides a strong dipole moment, resulting in a large positive dielectric anisotropy, which is a fundamental requirement for the operation of twisted nematic (TN) LCDs, the dominant display technology for many years.

The development of PCH5 and its homologs was not the work of a single individual but rather a testament to the collaborative efforts of industrial research teams, building upon the fundamental principles established by pioneers like George Gray. These compounds, often used in mixtures with other liquid crystals, allowed for the fine-tuning of the physical properties of the final display fluid, enabling the production of reliable and high-performance LCDs for a wide range of applications.

The Molecular Blueprint: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a multi-step process that requires careful control of stereochemistry to obtain the desired trans isomer. The following is a representative, detailed protocol based on established organic chemistry principles and synthetic routes for analogous compounds.

Experimental Protocol:

Step 1: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

This precursor is synthesized via the hydrogenation of 4-pentylbenzoic acid.

-

Reaction Setup: A high-pressure autoclave is charged with 4-pentylbenzoic acid, a ruthenium on carbon (Ru/C) catalyst (typically 5% w/w), and a solvent such as methanol or a basic aqueous solution.

-

Hydrogenation: The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then heated and stirred. The precise temperature and pressure will influence the reaction rate and selectivity, with typical conditions being in the range of 100-150°C and 50-100 bar.

-

Work-up and Purification: After the reaction is complete (monitored by techniques such as TLC or GC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is a mixture of cis and trans isomers. The desired trans isomer can be separated and purified by recrystallization from a suitable solvent, such as hexane or ethanol, or by column chromatography. The higher melting point of the trans isomer facilitates its separation.

Step 2: Esterification to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

The final product is obtained by the esterification of the carboxylic acid with 4-cyanophenol.

-

Activation of the Carboxylic Acid: The trans-4-pentylcyclohexanecarboxylic acid is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.

-

Esterification Reaction: In a separate flask, 4-cyanophenol is dissolved in an inert solvent (e.g., DCM or pyridine) along with a base such as pyridine or triethylamine. The freshly prepared acid chloride solution is then added dropwise to the 4-cyanophenol solution at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a solvent like ethanol or isopropanol, to yield the final 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate as a white crystalline solid.

Synthesis Workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.

Physicochemical Properties: A Quantitative Profile

The utility of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in display applications stems from its specific set of physical and chemical properties. These properties are meticulously measured and controlled to ensure the optimal performance of the final liquid crystal mixture.

| Property | Value | Significance in Display Technology |

| Molecular Formula | C₁₉H₂₅NO₂ | Defines the basic building block of the molecule. |

| Molecular Weight | 299.41 g/mol | Influences physical properties like viscosity and clearing point. |

| Clearing Point (N-I Transition) | ~54 °C | The temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid. A high clearing point is desirable for a wide operating temperature range of the display. |

| Dielectric Anisotropy (Δε) | Positive (approx. +10 to +12) | A large positive dielectric anisotropy is crucial for low-voltage switching in twisted nematic (TN) and other field-effect LCDs. It dictates how strongly the molecules align with an applied electric field.[4] |

| Viscosity (η) | Moderately Low | Lower viscosity allows for faster switching speeds of the liquid crystal molecules in response to an electric field, leading to reduced motion blur in the display. |

| Birefringence (Δn) | Moderate | The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. This property is critical for controlling the light transmission through the display and achieving high contrast. |

The Role in Display Technology: Structure-Property Relationships

The molecular architecture of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a masterclass in chemical design for a specific application. Each component of the molecule plays a crucial role in defining its liquid crystalline properties.

-

The Rigid Core: The combination of the phenyl ring and the cyclohexane ring provides the necessary rigidity and linearity to the molecule, promoting the parallel alignment required for the nematic phase.

-

The Flexible Alkyl Chain: The pentyl (C₅H₁₁) chain contributes to the molecule's fluidity and helps to disrupt perfect crystalline packing, thereby lowering the melting point and allowing for a liquid crystal phase at room temperature. The length of this chain is a critical factor in determining the clearing point and viscosity.

-

The Polar Cyano Group: The terminal nitrile (-C≡N) group is strongly polar, creating a significant dipole moment along the long axis of the molecule. This is the primary reason for the large positive dielectric anisotropy, which is the key to its electro-optical switching behavior.

Phase transitions of a nematic liquid crystal like PCH5.

In practical applications, PCH5 is rarely used in its pure form. Instead, it is a vital component of complex liquid crystal mixtures. By blending PCH5 with other liquid crystals, manufacturers can precisely tailor the properties of the final mixture to meet the demanding specifications of modern displays, such as wide viewing angles, high contrast ratios, and fast response times.

Conclusion: An Enduring Legacy in a Dynamic Field

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate stands as a testament to the power of molecular engineering. While newer generations of liquid crystals and alternative display technologies continue to emerge, the fundamental principles embodied in the design of PCH5 remain relevant. Its story is a compelling example of how targeted chemical synthesis, guided by a deep understanding of structure-property relationships, can lead to materials that have a profound impact on technology and society. The ongoing exploration of liquid crystals for applications beyond displays, including in sensors, smart windows, and photonics, ensures that the legacy of molecules like PCH5 will continue to inspire innovation for years to come.

References

-

PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Merck Group. Story: Flowing Crystals. [Link]

-